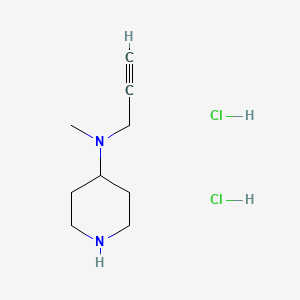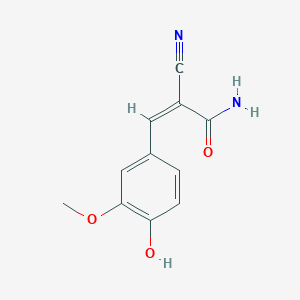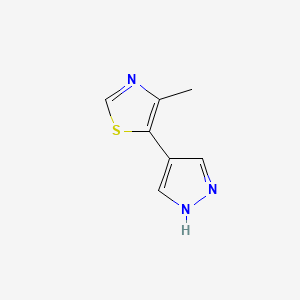
4-Methyl-5-(1H-pyrazol-4-yl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-(1H-pyrazol-4-yl)thiazole is a heterocyclic compound that combines a thiazole ring with a pyrazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of both thiazole and pyrazole rings in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1H-pyrazol-4-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiazole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate aldehyde to yield the desired compound . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieving high purity and yield in industrial settings.
化学反应分析
Types of Reactions
4-Methyl-5-(1H-pyrazol-4-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding oxides of the thiazole and pyrazole rings.
Reduction: Reduced forms of the thiazole and pyrazole rings.
Substitution: Alkylated or acylated derivatives of the compound.
科学研究应用
4-Methyl-5-(1H-pyrazol-4-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 4-Methyl-5-(1H-pyrazol-4-yl)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
4-Methylthiazole: Shares the thiazole ring but lacks the pyrazole moiety.
1H-Pyrazole: Contains the pyrazole ring but lacks the thiazole moiety.
Thiazolyl-pyrazole derivatives: Compounds with similar structures but different substituents on the thiazole or pyrazole rings.
Uniqueness
4-Methyl-5-(1H-pyrazol-4-yl)thiazole is unique due to the combination of both thiazole and pyrazole rings in its structure, which imparts distinct chemical and biological properties
属性
分子式 |
C7H7N3S |
|---|---|
分子量 |
165.22 g/mol |
IUPAC 名称 |
4-methyl-5-(1H-pyrazol-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H7N3S/c1-5-7(11-4-8-5)6-2-9-10-3-6/h2-4H,1H3,(H,9,10) |
InChI 键 |
IROOYCCOOULFQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)C2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


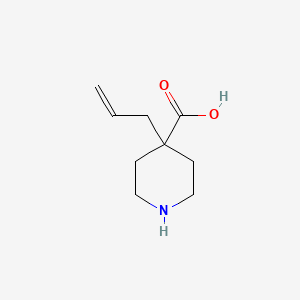
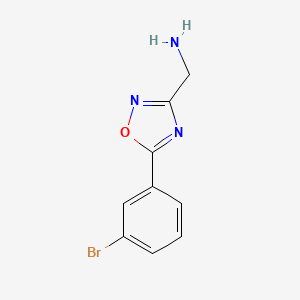


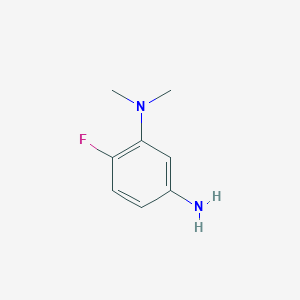
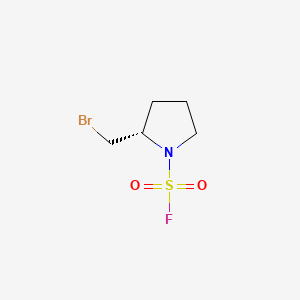

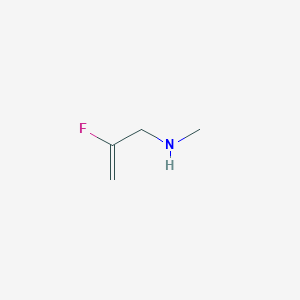

![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)

